molecular formula C7H8N2O2 B1596299 4-Amino-2-hydroxybenzamide CAS No. 5985-89-7

4-Amino-2-hydroxybenzamide

Cat. No. B1596299
CAS RN: 5985-89-7
M. Wt: 152.15 g/mol
InChI Key: LPUOAJPPDCPCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09149530B2

Procedure details

Methyl 4-aminosalicylate bisulfate (5 g) is suspended in 20 mL of methanol. To the solution, 20 mL of 28% ammonium hydroxide is added slowly until all solid is dissolved. The reaction mixture is stirred at ambient conditions overnight. Solvent is removed under reduced pressure and water is lyophilized. The residue is collected, washed with minimum amount of ice water and dried to yield 2.5 g of the product as off-white powders.
Name
Methyl 4-aminosalicylate bisulfate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[CH:8]=[C:9]([OH:17])[C:10](=[CH:15][CH:16]=1)[C:11](OC)=[O:12].[OH-].[NH4+:19]>CO>[NH2:6][C:7]1[CH:8]=[C:9]([OH:17])[C:10](=[CH:15][CH:16]=1)[C:11]([NH2:19])=[O:12] |f:0.1,2.3|

Inputs

Step One
Name
Methyl 4-aminosalicylate bisulfate
Quantity
5 g
Type
reactant
Smiles
S(O)(O)(=O)=O.NC=1C=C(C(C(=O)OC)=CC1)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at ambient conditions overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
CUSTOM
Type
CUSTOM
Details
Solvent is removed under reduced pressure and water
CUSTOM
Type
CUSTOM
Details
The residue is collected
WASH
Type
WASH
Details
washed with minimum amount of ice water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C(C(=O)N)=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.